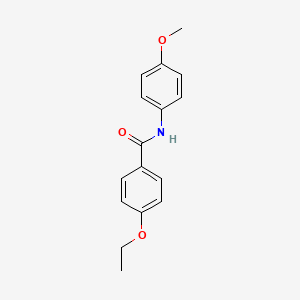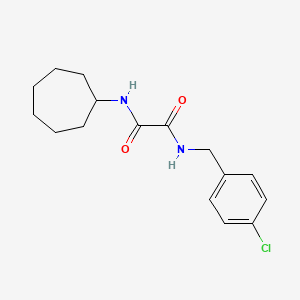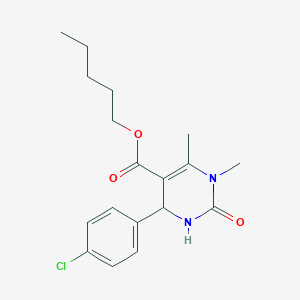![molecular formula C19H15ClN2O3 B5059320 4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)
4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione, also known as "ACBP" is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of ACBP is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of cellular ROS levels. ACBP has been shown to bind to amyloid-beta peptides and prevent their aggregation, which is a hallmark of Alzheimer's disease. Additionally, ACBP has been shown to induce apoptosis in cancer cells through the generation of ROS.
Biochemical and Physiological Effects:
ACBP has been shown to have various biochemical and physiological effects in scientific studies. This compound has been shown to induce apoptosis in cancer cells, inhibit protein aggregation, and modulate cellular ROS levels. ACBP has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ACBP has several advantages for lab experiments, including its fluorescent properties, which make it useful as a probe for detecting cellular ROS. Additionally, ACBP has been shown to have low toxicity in vitro, making it a safe compound to use in experiments. However, one limitation of ACBP is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ACBP. One area of interest is the development of ACBP-based probes for imaging cellular ROS levels in vivo. Additionally, further studies are needed to fully understand the mechanism of action of ACBP and its potential applications in the treatment of Alzheimer's disease and cancer. Furthermore, research is needed to develop more efficient methods for synthesizing ACBP and to improve its solubility in water.
Méthodes De Synthèse
ACBP can be synthesized using various methods, including the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of an allyl bromide. This reaction leads to the formation of ACBP as a yellow solid. Other methods for synthesizing ACBP include the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of an allyl chloride or allyl iodide.
Applications De Recherche Scientifique
ACBP has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a fluorescent probe for detecting cellular reactive oxygen species (ROS). ACBP has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, ACBP has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-10-25-17-9-8-14(20)11-13(17)12-16-18(23)21-22(19(16)24)15-6-4-3-5-7-15/h2-9,11-12H,1,10H2,(H,21,23)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMCTHOCHRXHSO-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5059262.png)
![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5059271.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)

![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5059295.png)


![5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5059326.png)
![bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5059334.png)